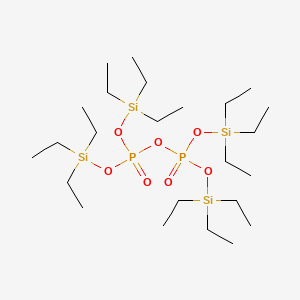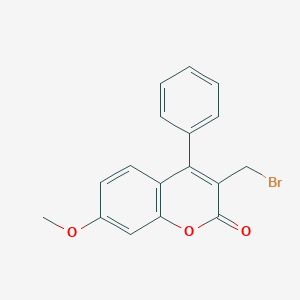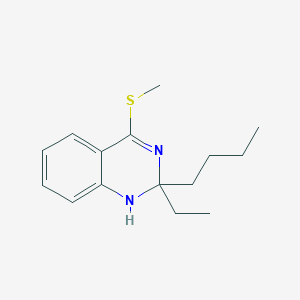
Tetrakis(triethylsilyl) diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(triethylsilyl) diphosphate is an organophosphorus compound characterized by the presence of four triethylsilyl groups attached to a diphosphate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(triethylsilyl) diphosphate typically involves the reaction of phosphorus pentoxide with triethylsilyl chloride in the presence of a suitable solvent such as benzene or toluene. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
P2O5+4(Et3Si)Cl→(Et3Si)4P2O7+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(triethylsilyl) diphosphate undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water leading to the formation of phosphoric acid and triethylsilanol.
Substitution: Reaction with nucleophiles such as amines or alcohols, replacing the triethylsilyl groups.
Oxidation: Reaction with oxidizing agents to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Substitution: Requires the presence of a nucleophile and may be catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products
Hydrolysis: Phosphoric acid and triethylsilanol.
Substitution: Corresponding substituted phosphates.
Oxidation: Higher oxidation state phosphorus compounds.
Scientific Research Applications
Chemistry
Tetrakis(triethylsilyl) diphosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology
In biological research, this compound is used in the study of phosphate metabolism and enzyme mechanisms involving phosphorus compounds.
Medicine
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tetrakis(triethylsilyl) diphosphate involves the interaction of its phosphorus centers with various molecular targets. The triethylsilyl groups provide steric protection, allowing selective reactions at the phosphorus centers. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(trimethylsilyl) diphosphate
- Tetrakis(triphenylsilyl) diphosphate
- Tetrakis(tert-butyldimethylsilyl) diphosphate
Uniqueness
Tetrakis(triethylsilyl) diphosphate is unique due to the presence of triethylsilyl groups, which provide a balance between steric protection and reactivity. This makes it a versatile reagent in organic synthesis compared to its counterparts with bulkier or smaller silyl groups.
Properties
CAS No. |
830326-70-0 |
|---|---|
Molecular Formula |
C24H60O7P2Si4 |
Molecular Weight |
635.0 g/mol |
IUPAC Name |
bis(triethylsilyloxy)phosphoryl bis(triethylsilyl) phosphate |
InChI |
InChI=1S/C24H60O7P2Si4/c1-13-34(14-2,15-3)28-32(25,29-35(16-4,17-5)18-6)27-33(26,30-36(19-7,20-8)21-9)31-37(22-10,23-11)24-12/h13-24H2,1-12H3 |
InChI Key |
UKGXSYIXIMIEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OP(=O)(O[Si](CC)(CC)CC)OP(=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)

![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)

![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)

![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)

